Cas no 2680704-08-7 (2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid structure
2680704-08-7 structure
商品名:2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid
CAS番号:2680704-08-7
MF:C9H6F3N5O3
メガワット:289.170851230621
CID:5632855
PubChem ID:165928154

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680704-08-7
    • EN300-28287742
    • 2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
    • 2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid
    • インチ: 1S/C9H6F3N5O3/c10-9(11,12)7(20)13-2-5-15-8-14-1-4(6(18)19)3-17(8)16-5/h1,3H,2H2,(H,13,20)(H,18,19)
    • InChIKey: LVPOOIYMCOBXKE-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NCC1N=C2N=CC(C(=O)O)=CN2N=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 289.04227356g/mol
  • どういたいしつりょう: 289.04227356g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 405
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 110Ų

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28287742-1g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7
1g
$842.0 2023-09-08
Enamine
EN300-28287742-0.05g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28287742-5.0g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28287742-0.1g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28287742-0.5g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28287742-10.0g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28287742-0.25g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28287742-10g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7
10g
$3622.0 2023-09-08
Enamine
EN300-28287742-5g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7
5g
$2443.0 2023-09-08
Enamine
EN300-28287742-1.0g
2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
2680704-08-7 95.0%
1.0g
$842.0 2025-03-19

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid 関連文献

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acidに関する追加情報

Introduction to 2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid (CAS No. 2680704-08-7)

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid, identified by its CAS number 2680704-08-7, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the triazoloapyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of a trifluoroacetamide moiety in its molecular structure imparts unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and development.

The trifluoroacetamide functional group is particularly noteworthy due to its ability to enhance metabolic stability and bioavailability of molecules. This feature is especially valuable in the design of small-molecule drugs, where optimizing pharmacokinetic profiles is crucial. The incorporation of this group into the 1,2,4triazolo1,5-apyrimidine core not only modifies the electronic properties of the molecule but also influences its interactions with biological targets. Such structural features are often exploited to achieve higher affinity and selectivity in therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications can influence biological activity. In particular, the 1,2,4triazolo1,5-apyrimidine scaffold has been extensively studied for its potential as an anti-inflammatory, antiviral, and anticancer agent. The combination of a triazole ring with an apyrimidine moiety creates a rigid framework that can be fine-tuned to interact with specific biological receptors. This has led to the identification of several lead compounds that are currently undergoing further optimization.

One of the most compelling aspects of CAS No. 2680704-08-7 is its potential application in addressing unmet medical needs. The compound’s unique structural features suggest that it may exhibit activity against multiple disease targets simultaneously. This multitarget engagement capability is highly desirable in modern drug design, as it can lead to more effective and durable therapeutic responses. Additionally, the presence of fluorine atoms in the trifluoroacetamide group can contribute to improved binding affinity through hydrophobic interactions and modulation of electronic distributions.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays indicate that it possesses promising antimicrobial properties, which are particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent. The ability of 2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid to inhibit bacterial growth without causing significant toxicity makes it an attractive candidate for further development.

The synthesis of this compound presents an interesting challenge due to its complex heterocyclic structure. However, recent innovations in synthetic methodologies have made it more feasible to produce such molecules on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in constructing the desired framework efficiently. These advances not only reduce production costs but also allow for rapid exploration of structural analogs.

The potential therapeutic applications of CAS No. 2680704-08-7 extend beyond antimicrobial uses. Preliminary data suggest that it may also exhibit anti-inflammatory effects by modulating key signaling pathways involved in immune responses. This dual functionality makes it particularly intriguing for conditions where both infection control and inflammation management are critical.

As research progresses, the integration of machine learning and artificial intelligence into drug discovery pipelines is accelerating the identification of novel compounds like this one. Predictive models can now rapidly screen vast chemical libraries for molecules with desired properties, significantly reducing the time required to move from hypothesis to lead optimization. This high-throughput approach has already led to several breakthroughs in identifying candidates for clinical evaluation.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The electronic properties imparted by fluorine atoms can fine-tune pharmacokinetic parameters such as solubility and metabolic stability. In CAS No. 2680704-08-7, the trifluoroacetamide group serves as a key pharmacophore that enhances binding interactions while maintaining favorable pharmacokinetic profiles.

Future directions for research on this compound include exploring its potential as a prodrug or scaffold for covalent inhibitors. Prodrug strategies can improve bioavailability and target specificity by converting into active forms within biological systems. Covalent inhibitors offer another avenue by forming stable bonds with target enzymes or receptors, leading to prolonged activity and reduced drug resistance.

The development pipeline for CAS No. 2680704-08-7 is still in its early stages but shows considerable promise based on preliminary findings. Collaborative efforts between academic researchers and industry scientists are essential to translate these discoveries into tangible therapeutic benefits for patients worldwide.

In conclusion,2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid (CAS No. 2680704-08-7) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas including antimicrobial therapy,anti-inflammatory treatments,and beyond。 Its unique structural features make it an exciting prospect for further investigation,and ongoing research efforts are poised to unlock its full potential。

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD